N-isobutyl-N'-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea
Overview
Description
N-isobutyl-N'-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea is a useful research compound. Its molecular formula is C16H22N4S and its molecular weight is 302.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.15651789 g/mol and the complexity rating of the compound is 326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Thiourea derivatives are synthesized and characterized through various spectroscopic techniques, including IR, NMR, and sometimes X-ray crystallography. For example, the synthesis and characterization of N-(3,4-dichlorophenyl)-N'-(2,3, and 4-methylbenzoyl)thiourea derivatives highlighted their structural features and provided insights into their potential applications (Yusof et al., 2010). Similar studies have focused on different thiourea derivatives, elucidating their crystal structures and molecular interactions, which are crucial for understanding their reactivity and potential uses in various fields (Gumus et al., 2017).
Bioactivity
Thiourea derivatives exhibit a range of bioactivities, including antimicrobial and anticancer properties. For instance, N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives have been evaluated for their antibacterial and antifungal activities, showcasing the potential of thiourea compounds in medical applications (Nițulescu et al., 2010). Additionally, certain thiourea compounds have shown promising apoptotic activity against cancer cell lines, indicating their potential as anticancer agents (Nițulescu et al., 2015).
Catalytic Applications
Thioureas also find applications as catalysts in organic synthesis. For example, they have been used as efficient and inexpensive catalysts for the Knoevenagel condensation of pyrazole derivatives (Li et al., 2011), demonstrating the versatility of thiourea compounds in facilitating various chemical reactions.
Properties
IUPAC Name |
1-[1-[(4-methylphenyl)methyl]pyrazol-4-yl]-3-(2-methylpropyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4S/c1-12(2)8-17-16(21)19-15-9-18-20(11-15)10-14-6-4-13(3)5-7-14/h4-7,9,11-12H,8,10H2,1-3H3,(H2,17,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRLDVGTAPISKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=N2)NC(=S)NCC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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